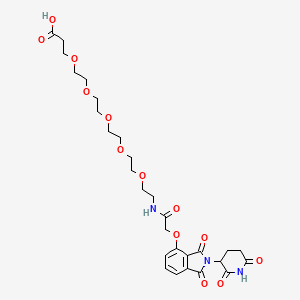
Thalidomide-O-acetamido-PEG5-C2-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-O-acetamido-PEG5-C2-acid is a synthetic compound that incorporates a thalidomide-based cereblon ligand and a polyethylene glycol (PEG) linker. This compound is primarily used in the development of proteolysis-targeting chimeras (PROTACs), which are designed to selectively degrade target proteins by exploiting the ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-O-acetamido-PEG5-C2-acid involves several steps:
Thalidomide Derivatization: Thalidomide is first modified to introduce functional groups that can be further reacted.
PEG Linker Attachment: A PEG linker is attached to the modified thalidomide through a series of coupling reactions.
Acetamido Group Introduction:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactions are conducted to produce the intermediate compounds.
Purification: The intermediates are purified using techniques such as chromatography.
Final Coupling: The final coupling reactions are performed to obtain the desired product, followed by purification and quality control.
Chemical Reactions Analysis
Types of Reactions
Thalidomide-O-acetamido-PEG5-C2-acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.
Coupling Reactions: The PEG linker attachment involves coupling reactions with activated esters or amides.
Common Reagents and Conditions
Reagents: Common reagents include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Major Products
The major products formed from these reactions are the intermediate compounds leading to the final this compound .
Scientific Research Applications
Thalidomide-O-acetamido-PEG5-C2-acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies to understand protein function and regulation.
Medicine: Investigated for potential therapeutic applications in cancer and other diseases.
Industry: Utilized in the development of new drugs and therapeutic agents
Mechanism of Action
Thalidomide-O-acetamido-PEG5-C2-acid exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their selective degradation. The PEG linker enhances the solubility and stability of the compound, allowing for efficient protein targeting .
Comparison with Similar Compounds
Similar Compounds
Thalidomide-PEG5-COOH: Another thalidomide-based compound with a PEG linker used in PROTAC technology.
Thalidomide-O-amido-PEG-C2-NH2: A similar compound with an amido group instead of an acetamido group.
Uniqueness
Thalidomide-O-acetamido-PEG5-C2-acid is unique due to its specific combination of functional groups and linker length, which provides optimal properties for targeted protein degradation. Its acetamido group offers distinct reactivity compared to other similar compounds .
Properties
Molecular Formula |
C28H37N3O13 |
|---|---|
Molecular Weight |
623.6 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C28H37N3O13/c32-22-5-4-20(26(36)30-22)31-27(37)19-2-1-3-21(25(19)28(31)38)44-18-23(33)29-7-9-40-11-13-42-15-17-43-16-14-41-12-10-39-8-6-24(34)35/h1-3,20H,4-18H2,(H,29,33)(H,34,35)(H,30,32,36) |
InChI Key |
OLQQVNTWNYGGJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















